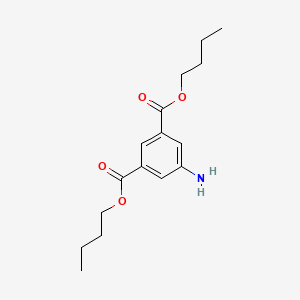
Dibutyl 5-aminoisophthalate
Cat. No. B8713034
Key on ui cas rn:
25351-79-5
M. Wt: 293.36 g/mol
InChI Key: MUCGNJHSMUCASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07244864B2
Procedure details


A mixture of 5-amino-1,3-benzenedicarboxylic acid (632 g, 3.49 mol), n-butyl alcohol (7.5 L) and p-toluenesulphonic acid (860 g, 4.52 mol) is loaded into a 10 L reaction vessel and heated to 97° C. under stirring under a reduced pressure of about 450 mBar removing the azeotrope n-butyl alcohol/water that forms. After 11 hours of heating the reaction mixture is concentrated to 2.4 L, cooled to 60° C. and neutralised by the addition of 5M NaOH (0.9 L). The mixture is further cooled to about 10° C. and diluted with water 3.4 L). After 15 hours at room temperature the solid is recovered by filtration, washed with water (2×1 L) and dried yielding the 5-amino-1,3-benzenedicarboxylic acid di-n-butyl ester (930 g, 3.17 mol, yield: 91%).



Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]([C:8]([OH:10])=[O:9])[CH:7]=1.[C:14]1([CH3:24])[CH:19]=[CH:18]C(S(O)(=O)=O)=CC=1>C(O)CCC>[CH2:3]([O:12][C:11]([C:4]1[CH:3]=[C:2]([NH2:1])[CH:7]=[C:6]([C:8]([O:10][CH2:24][CH2:14][CH2:19][CH3:18])=[O:9])[CH:5]=1)=[O:13])[CH2:2][CH2:7][CH3:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
632 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=C(C1)C(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
860 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
7.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
97 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring under a reduced pressure of about 450 mBar
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is loaded into a 10 L reaction vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removing the azeotrope n-butyl alcohol/water that forms
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 11 hours of heating the reaction mixture
|
|
Duration
|
11 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
is concentrated to 2.4 L
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 60° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
neutralised by the addition of 5M NaOH (0.9 L)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is further cooled to about 10° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water 3.4 L)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After 15 hours at room temperature the solid is recovered by filtration
|
|
Duration
|
15 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×1 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)OC(=O)C1=CC(=CC(=C1)N)C(=O)OCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.17 mol | |
| AMOUNT: MASS | 930 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 181.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
